SMU-CX1
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRMCDAOAQWNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26691-08-7 (lactate[1:1]), 32416-57-2 (lactate), 33698-51-0 (hydrochloride) | |
| Record name | 9-Methoxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50146028 | |
| Record name | 9-Methoxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10371-86-5 | |
| Record name | 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methoxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxyellipticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methoxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHOXYELLIPTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0924292N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of 9 Methoxyellipticine
Total Synthesis Approaches to the Pyrido[4,3-b]carbazole Core
The construction of the fundamental 5,11-dimethyl-6H-pyrido[4,3-b]carbazole skeleton is the cornerstone of any synthesis of 9-methoxyellipticine. ucc.ie Over the decades, synthetic strategies have evolved from lengthy classical routes to more streamlined and efficient modern methods.
Classical Synthetic Routes
The first total synthesis of ellipticine (B1684216) was reported by Woodward and his team in 1959, the same year as its isolation. ucc.iewikipedia.org This pioneering work laid the foundation for future efforts. Early synthetic strategies for the pyrido[4,3-b]carbazole core are often categorized by which of the four rings (A, B, C, or D) is formed last. ucc.ie
One of the classical B-type syntheses, forming the B-ring last, utilized a Fischer indolization reaction as the key step. ucc.iesmolecule.com This approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form the indole (B1671886) ring system, which in this context is the carbazole (B46965) moiety of the ellipticine core. ucc.iesmolecule.com Another classical approach involved the use of benzotriazole (B28993) intermediates to construct the tetracyclic system. acs.org These early routes, while groundbreaking, often involved multiple steps and were not always high-yielding. ucc.ie
Expedient and Optimized Synthesis of 9-Methoxyellipticine
The key transformation in this synthesis is a phosphoric acid-mediated Friedel–Crafts cyclodehydration to construct the pyridine (B92270) D-ring. thieme-connect.comnih.govthieme-connect.com The synthesis commences from known 1,4-dimethylcarbazoles, which are first N-benzylated. thieme-connect.comresearchgate.net Vilsmeier-Haack formylation followed by Pinnick oxidation installs a carboxylic acid group at the C3 position. thieme-connect.comresearchgate.net This acid is converted to an amide with 2-aminoethanol, which then undergoes the critical H3PO4-mediated cyclodehydration to furnish a dihydropyridocarbazolone intermediate. thieme-connect.comresearchgate.net Subsequent transformations complete the synthesis of the target alkaloids. thieme-connect.comresearchgate.net
Table 1: Key Steps in the Expedient Synthesis by Nagarajan et al.
| Step | Reaction | Reagents | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | N-Benzylation | BnBr, K2CO3, DMF | N-benzyl-1,4-dimethyl-7-methoxycarbazole | 86 | thieme-connect.com |
| 2 | Vilsmeier-Haack Formylation | POCl3, DMF | 3-formyl-N-benzyl-1,4-dimethyl-7-methoxycarbazole | 78 | thieme-connect.com |
| 3 | Pinnick Oxidation | NaClO2, NaH2PO4 | 3-carboxy-N-benzyl-1,4-dimethyl-7-methoxycarbazole | 97 | thieme-connect.com |
| 4 | Amidation | SOCl2, 2-aminoethanol | N-(2-hydroxyethyl)carboxamide derivative | 88 | thieme-connect.com |
| 5 | Friedel-Crafts Cyclodehydration | H3PO4 | Dihydropyridocarbazolone derivative | 71 | researchgate.net |
Radical Cascade and Aza-Wittig Reactions in Synthesis
Modern organic synthesis has introduced powerful new methods for constructing complex ring systems. A novel protocol for synthesizing the aryl-annulated[b]carbazole core of ellipticine utilizes an imidoyl radical cascade. acs.orgnih.gov This method, developed by Bowman and coworkers, generates imidoyl radicals from easily accessible amides via imidoyl selanide (B1239668) intermediates. acs.orgrsc.org The subsequent radical cascade reaction proceeds in high yield under mild, room-temperature conditions, offering a significant advantage over many traditional methods. acs.org
Another powerful strategy involves the aza-Wittig reaction. ucc.ieehu.es This reaction, the nitrogen analogue of the Wittig reaction, typically involves the reaction of an iminophosphorane with a carbonyl group to form an imine. ehu.es In the context of pyrido[4,3-b]carbazole synthesis, an intramolecular aza-Wittig reaction can be employed to form one of the nitrogen-containing rings. ucc.ieehu.es For instance, Moody and colleagues developed a one-pot procedure involving an aza-Wittig reaction and radical cycloaddition to produce a 1-chloro-9-methoxy-azaellipticine derivative. ucc.ie This highlights the utility of the aza-Wittig reaction in building the complex heterocyclic framework of ellipticine analogues. ucc.iecapes.gov.br
Derivative Synthesis and Functionalization Strategies
The modification of the 9-methoxyellipticine scaffold is crucial for exploring structure-activity relationships. Research has primarily focused on substitutions at positions 1 and 9.
Modifications at Position 1 (e.g., 1-(alkylamino) substitutions)
Position 1 of the 9-methoxyellipticine core has been a key site for derivatization. A common strategy involves the synthesis of 1-(alkylamino) substituted analogues. acs.orgnih.gov These derivatives are typically prepared from a 1-chloro-9-methoxyellipticine intermediate. semanticscholar.org
The synthesis of this key chloro-intermediate can be achieved from 9-methoxyellipticine N-oxide. semanticscholar.org The N-oxide is prepared, and subsequent treatment with a reagent like phosphorus oxychloride or diethyl cyanophosphonate can lead to the formation of 1-chloro-9-methoxyellipticine or 1-cyano-9-methoxyellipticine, respectively. semanticscholar.org The 1-chloro derivative can then undergo nucleophilic substitution with various alkylamines to yield a series of 1-(alkylamino)-9-methoxyellipticine compounds. acs.orgnih.gov The length of the alkylamino chain at this position has been shown to influence the properties of the resulting molecules. acs.orgnih.gov
Table 2: Synthesis of 1-Functionalized 9-Methoxyellipticine Derivatives
| Starting Material | Reagent(s) | Intermediate | Subsequent Reaction | Final Product Type | Ref |
|---|---|---|---|---|---|
| 9-Methoxyellipticine N-oxide | POCl3 (or similar) | 1-Chloro-9-methoxyellipticine | Nucleophilic substitution with R-NH2 | 1-(Alkylamino)-9-methoxyellipticine | acs.orgsemanticscholar.org |
| 9-Methoxyellipticine N-oxide | Diethyl cyanophosphonate | 1-Cyano-9-methoxyellipticine | Hydrolysis | 1-Carboxamido-9-methoxyellipticine | semanticscholar.org |
Modifications at Position 9 (e.g., 9-hydroxyellipticine conversion)
The methoxy (B1213986) group at position 9 is a common handle for modification, most notably for its conversion to a hydroxy group, yielding 9-hydroxyellipticine. ucc.ienih.gov This transformation is significant as 9-hydroxyellipticine is a known metabolite of 9-methoxyellipticine and possesses its own distinct biological profile. nih.govnih.gov
Chemical demethylation can be achieved under harsh conditions, for example, by heating with pyridine hydrochloride. google.com A milder alternative is offered by microbial transformation. Several fungal species, including Botrytis allii and Penicillium brevicompactum, have been shown to efficiently O-demethylate 9-methoxyellipticine to produce 9-hydroxyellipticine in good yields. nih.govacs.org Furthermore, studies have shown that this O-demethylation reaction can also be catalyzed by a peroxidase-H2O2 system, which proceeds via an electrophilic quinone-imine intermediate. nih.gov In vivo studies in rats have confirmed that 9-methoxyellipticine is metabolized via O-demethylation to 9-hydroxyellipticine, which is then excreted partly as a glucuronide conjugate. nih.gov
Modifications at Position 11 (e.g., 11-substituted ellipticines)
While the C-9 position of the ellipticine scaffold has been a primary focus for modification, the C-11 position has also been identified as key to its bioactivity. However, this position has received comparatively less attention due to synthetic challenges. The natural product ellipticine features a methyl group at C-11, and its removal to form the olivacine (B1677268) series has been shown to maintain potency for DNA topoisomerase inhibition.
Recent synthetic efforts have sought to explore the C-11 position more thoroughly. For instance, starting from an 11-carboxyellipticine intermediate, chemists have been able to generate novel derivatives. One approach involved the conversion of the carboxylic acid to an acid chloride, which, upon reaction with benzylamine, unexpectedly yielded an imine rather than the expected amide. Another modification involved a Duff reaction on a 9-substituted-11-carboxyellipticine to yield an aldehyde, which was subsequently converted to an imine. nih.govrna-society.org
An attempt to synthesize ethyl 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylate did not proceed as expected when reacting with amines. Instead of substitution, the reaction led to an unexpected decarboethylation at high temperatures, yielding 9-methoxyellipticine. medkoo.com This highlights some of the synthetic difficulties in modifying the C-11 position.
Table 1: Examples of C-11 Modified Ellipticine Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
|---|
Synthesis of N-Oxides and their Transformations
The synthesis of N-oxides of the pyridyl nitrogen (N-2) in the ellipticine core serves as a strategic approach to introduce functionalities at the C-1 position. Heteroaromatic N-oxides possess a dipolar nitrogen-oxygen bond which alters the reactivity of the aromatic ring, making the positions ortho and para to the nitrogen susceptible to nucleophilic attack. nih.gov
Specifically, 9-methoxyellipticine can be converted to its corresponding N-oxide, 9-methoxyellipticine N-oxide. This transformation creates a key intermediate for further modifications. nih.gov The N-oxide can then undergo deoxygenation-functionalization reactions. For example, treatment with diethyl cyanophosphonate results in the formation of 9-methoxyellipticine-1-carbonitrile. This nitrile group can be further hydrolyzed, for instance using hydrogen peroxide in an alkaline medium, to yield 9-methoxyellipticine-1-carboxamide. nih.gov This method provides a viable route to 1-functionalized ellipticines which are of significant biological interest.
The general reactivity of 2-unsubstituted imidazole (B134444) N-oxides includes isomerization to imidazol-2-ones and sulfur-transfer reactions to form imidazole-2-thiones, showcasing the diverse transformations possible from N-oxide intermediates. uni.lu
Introduction of Water-Solubilizing Moieties
A significant challenge with ellipticine and its derivatives is their low water solubility, which complicates their formulation and administration. To address this, various strategies have been employed to introduce water-solubilizing groups into the structure.
One common approach is the quaternization of the pyridinic nitrogen (N-2). An important example is N2-methyl-9-hydroxyellipticinium acetate, also known as Celiptium. nih.govuni-freiburg.de The methylation of the nitrogen atom introduces a permanent positive charge, forming a salt that significantly enhances water solubility.
Another successful strategy is the introduction of side chains containing basic amine functions, which can be protonated to form water-soluble salts. A notable derivative is Retelliptine (BD-84), which features a 3-(diethylamino)propylamino chain at the C-1 position of 9-methoxyellipticine. nih.gov Similarly, (dialkylamino)alkyl]carboxamide side chains have been attached at the C-1 position of the olivacine scaffold, a close analogue of ellipticine. medkoo.comnih.gov The terminal dialkylamino group in these chains can be protonated at physiological pH, thereby increasing the aqueous solubility of the compound. Building blocks like N,N-Dimethylethanolamine are used in the synthesis of such side chains.
Metabolic processes also provide insight into solubilization. For instance, drug molecules are often conjugated with glucuronic acid in the body to increase their water solubility for excretion. While a specific synthetic 9-methoxyellipticine glucuronide is not detailed, the structure of related glucuronide metabolites illustrates this principle of attaching highly polar, poly-hydroxylated moieties.
Structure-Activity Relationship (SAR) Studies in Synthetic Modifications
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to the 9-methoxyellipticine scaffold affect its biological activity. These studies guide the design of new derivatives with improved potency and selectivity.
Substitution at Position 9: The substituent at the C-9 position is a major determinant of activity. The introduction of a hydroxyl group to create 9-hydroxyellipticine or a methoxy group for 9-methoxyellipticine was an early finding that significantly increased cytotoxic activity compared to the parent ellipticine. SAR studies on olivacine derivatives have consistently shown that a 9-hydroxy group leads to highly potent compounds, often with IC50 values in the low nanomolar range. medkoo.comnih.gov The 9-methoxy group generally results in slightly lower, but still significant, activity. nih.gov
Modifications at Position 11: While less explored, modifications at C-11 have shown to be important. SAR studies on novel 11-substituted ellipticines revealed that while most derivatives were inactive against topoisomerase II, an α,β-unsaturated ketone derivative and a 9-substituted imine derivative showed promise as new templates for drug discovery. rna-society.org This indicates that the size and electronic nature of the C-11 substituent can drastically alter the interaction with biological targets.
Quaternization and Side Chains: The quaternization of the N-2 nitrogen to form elliptinium (B1197481) salts was found to increase potency, particularly against p53 mutant cell lines. The addition of side chains, especially at C-1, also profoundly impacts activity. For the highly active olivacine derivative S16020, a (2-(dimethylamino)ethyl)carbamoyl group at C-1 is critical for its potent antitumor effect. nih.gov This suggests that the side chain may be involved in key interactions with the biological target or improve the pharmacokinetic properties of the molecule.
Table 2: Summary of Key SAR Findings for Ellipticine Derivatives
| Modification | Position(s) | Effect on Activity | Reference |
|---|---|---|---|
| Hydroxylation | C-9 | Significantly increases cytotoxicity | nih.gov |
| Methoxylation | C-9 | Increases cytotoxicity (less than OH) | nih.gov |
| Quaternization (e.g., N-methylation) | N-2 | Increases potency, especially against p53 mutant cells | |
| Carboxamide/Amine Side Chains | C-1 | Can significantly enhance antitumor activity | medkoo.comnih.gov |
| Carbonyl/Imine Derivatives | C-11 | Potential for developing new active compounds | rna-society.org |
Molecular Mechanisms of Action of 9 Methoxyellipticine and Its Derivatives
DNA Intercalation as a Primary Mechanism
One of the foundational mechanisms of action for 9-methoxyellipticine is its function as a DNA intercalating agent. epdf.pubtandfonline.commdpi.com The molecule's flat, aromatic ring system allows it to slide between the base pairs of the DNA double helix, a process known as intercalation. hodoodo.comresearchgate.netresearchgate.net This physical insertion disrupts the normal structure and function of DNA, leading to cytotoxic effects. capes.gov.br
Ellipticine (B1684216) and its derivatives, including 9-methoxyellipticine, exhibit a high binding affinity for DNA. capes.gov.broup.com The association constants are typically in the range of 10⁵ to 10⁷ M⁻¹. capes.gov.broup.com This strong, yet reversible, binding is stabilized by the planar nature of the polycyclic system inserting between DNA base pairs. researchgate.net The presence of protonatable nitrogen atoms in the ellipticine structure can result in a positive charge under physiological conditions, which further stabilizes the binding to the negatively charged phosphate (B84403) backbone of DNA. hodoodo.comresearchgate.net Studies on derivatives, such as 1-(alkylamino)-9-methoxyellipticine, have confirmed a DNA binding affinity of approximately 10⁶ M⁻¹. hodoodo.comresearchgate.netnih.gov
| Compound Class | Binding Affinity (Ka) to DNA (M⁻¹) |
| Ellipticine Derivatives | 10⁵ - 10⁷ capes.gov.broup.com |
| 1-(Alkylamino)-9-methoxyellipticine | ~10⁶ nih.gov |
The insertion of 9-methoxyellipticine and its analogues between DNA base pairs causes significant structural distortion of the double helix. researchgate.netresearchgate.net This intercalation leads to a lengthening and unwinding of the DNA structure. nih.govresearchgate.net Research has shown that for the parent compound, ellipticine, this results in a DNA unwinding angle of 14 degrees. ucc.ie The extent of these conformational changes can be influenced by substitutions on the ellipticine scaffold; for example, in 1-(alkylamino)-9-methoxyellipticine derivatives, the length of the side chain at position 1 affects the degree of DNA lengthening and unwinding. nih.gov
Certain ellipticine derivatives exhibit selectivity in their binding to DNA sequences. A derivative of 9-methoxyellipticine featuring an aminoalkyl side chain at position 1 has demonstrated a preference for binding to GC-rich (guanine-cytosine) regions. oup.comnih.gov This derivative tends to avoid binding to sequences characterized by long runs of adenine (B156593) and thymine (B56734) bases. nih.gov This preference for G-C base pairs has also been observed in crystal structures of ellipticine complexed with DNA oligonucleotides. ucc.ie Furthermore, the 9-hydroxy metabolite of 9-methoxyellipticine also shows a preference for sites containing at least one G-C pair, suggesting the substituent at the 9-position can influence binding selectivity. ucc.ie
Topoisomerase Inhibition
A crucial aspect of the mechanism of action for 9-methoxyellipticine and its derivatives is the inhibition of DNA topoisomerase II. mdpi.comtandfonline.com This enzyme plays a critical role in managing the topological state of DNA, which is essential for processes like replication, transcription, and chromosome segregation. nih.gov By targeting this enzyme, ellipticine compounds can induce potent cytotoxic effects, a strategy employed by several clinically successful anticancer drugs. mdpi.com
Ellipticines, including 9-methoxyellipticine, function as topoisomerase II "poisons". aopwiki.org Rather than simply inhibiting the enzyme's activity, they stabilize a transient intermediate in the enzyme's reaction cycle called the "cleavable complex". oup.comaopwiki.org In this complex, the enzyme is covalently bound to the DNA after having introduced a double-strand break. aopwiki.org By preventing the subsequent re-ligation of the DNA strands, 9-methoxyellipticine effectively converts topoisomerase II into a cellular toxin that generates persistent, protein-linked DNA double-strand breaks. scispace.comoup.comaopwiki.org Studies have confirmed that 9-methoxyellipticine exhibits excellent inhibitory activity against topoisomerase II, stimulating this DNA cleavage process. mdpi.comsciforum.net
| Mechanism | Description | Consequence |
| Topoisomerase II Poisoning | Stabilization of the covalent topoisomerase II-DNA cleavable complex. oup.comaopwiki.org | Converts the enzyme into a DNA-damaging agent. aopwiki.org |
| DNA Cleavage Induction | Increased levels of protein-linked DNA double-strand breaks. scispace.comaopwiki.org | Triggers downstream cytotoxic events and cell death. scispace.com |
The DNA damage induced by topoisomerase II poisoning has profound consequences for cell proliferation. The accumulation of double-strand breaks physically obstructs the progression of DNA replication forks and transcription machinery. nih.gov This leads to a halt in DNA synthesis and gene expression. nih.govworldscientific.com In response to this extensive DNA damage, cellular checkpoint mechanisms are activated, typically causing the cell to arrest its progression through the cell cycle, often at the G2/M phase. nih.gov This arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too severe and irreparable, it triggers programmed cell death, or apoptosis. nih.gov The disruption of the cell cycle and the induction of apoptosis are the ultimate outcomes of the DNA damage caused by 9-methoxyellipticine's inhibition of topoisomerase II. frontiersin.org
Cellular Pathway Modulation
Kinase Inhibition (e.g., AKT, CK2, c-Kit)
Ellipticine derivatives have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell survival and proliferation. ucc.iemdpi.com
AKT: The serine/threonine kinase AKT is a central node in a signaling pathway that protects cells from apoptosis. ucc.ie A derivative, 9-methoxy-N-methylellipticinium acetate, was found to directly inhibit AKT kinase activity and selectively induce apoptosis in ovarian cancer cells where AKT is overactivated. ucc.ie This inhibition may occur by preventing the phosphorylation of AKT at Ser473. ucc.ie
c-Kit: 9-Methoxyellipticine acts as an inhibitor of both wild-type c-Kit and its activating mutant, c-KitD816V, with IC50 values of 0.8 µM and 0.6 µM, respectively. caymanchem.comglpbio.com It also inhibits the proliferation of Ba/F3 cells expressing c-KitD816V with an IC50 of 0.3 µM. caymanchem.comglpbio.com The inhibitory mechanism is based on ATP-competitive binding to the tyrosine kinase. caymanchem.com Generally, derivatives with a C-9 methoxy (B1213986) group are moderately active, while those with a C-9 hydroxy group, like 9-hydroxyellipticine, are among the most active inhibitors of c-Kit. ucc.ie
CK2: Casein Kinase 2 (CK2) is another serine/threonine kinase involved in cell growth and proliferation. ontosight.ai Ellipticine derivatives have been shown to inhibit its activity. mdpi.com
Table 1: Kinase Inhibition by 9-Methoxyellipticine and its Derivatives
| Compound | Target Kinase | Assay/Cell Line | IC50 Value |
|---|---|---|---|
| 9-Methoxyellipticine | Wild-type c-Kit | Enzymatic Assay | 0.8 µM caymanchem.comglpbio.com |
| 9-Methoxyellipticine | c-Kit (D816V mutant) | Enzymatic Assay | 0.6 µM caymanchem.comglpbio.com |
| 9-Methoxyellipticine | c-Kit (D816V mutant) | Ba/F3 Cells | 0.3 µM caymanchem.comglpbio.com |
| 9-methoxy-N-methylellipticinium acetate | AKT | Ovarian Cancer Cells | - ucc.ie |
Cdc25 Phosphatase Inhibition
Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle, and their inhibition can halt tumor growth. acgpubs.orgresearchgate.net 9-methoxyellipticine has been identified as an inhibitor of Cdc25 phosphatases. acgpubs.orgresearchgate.net Studies on the dichloromethane (B109758) fraction of Ochrosia elliptica, rich in 9-methoxyellipticine, showed a significant inhibitory action, particularly on the Cdc25A isoform. acgpubs.orgresearchgate.nettrdizin.gov.tr The inhibition of Cdc25 leads to a reduction in the expression of other critical cell cycle proteins, contributing to cell cycle arrest. acgpubs.org
Metabolic Pathway Perturbations
The metabolic activation of ellipticine compounds is a key factor in their pharmacological efficiency. In the body, 9-methoxyellipticine undergoes O-demethylation to form its principal and more active metabolite, 9-hydroxyellipticine. This biotransformation is primarily mediated by cytochrome P450 enzymes. The resulting 9-hydroxyellipticine can then be further metabolized, for example, by forming a glucuronide conjugate for excretion.
Oxidative Metabolism and Adduct Formation
The biological activity of 9-methoxyellipticine is intrinsically linked to its metabolic transformation. The parent compound can be considered a prodrug that requires enzymatic activation to exert its full cytotoxic effects. This process involves a series of oxidative reactions that lead to the formation of reactive intermediates capable of covalently binding to macromolecules like DNA.
Cytochrome P450 and Peroxidase-Mediated Oxidation
The oxidative metabolism of ellipticine and its derivatives is primarily mediated by two major enzyme superfamilies: Cytochrome P450 (CYP) and peroxidases. upol.czscispace.com These enzymes catalyze the conversion of the relatively inert parent drug into a variety of metabolites, some of which are detoxified and others of which are highly reactive. scispace.com
Cytochrome P450 (CYP) System: CYP enzymes, a diverse group of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including many anticancer drugs. nih.govuni-goettingen.de In the case of ellipticine derivatives, specific CYP isoforms are responsible for distinct metabolic pathways. nih.gov Studies using human liver microsomes and recombinant human CYP enzymes have identified that CYP1A1 and CYP1A2 are primarily responsible for the O-demethylation of 9-methoxyellipticine to form 9-hydroxyellipticine. nih.govnih.gov This hydroxylation at the C9 position is a key step in the metabolic process. nih.gov
Conversely, other CYP isoforms, particularly CYP3A4, catalyze oxidations at different positions on the ellipticine ring system. nih.gov These reactions, such as the formation of 13-hydroxyellipticine and ellipticine N²-oxide from the parent ellipticine, are critical for the drug's bioactivation. scispace.comnih.gov The involvement of specific CYPs highlights how individual variations in enzyme expression could influence the therapeutic efficacy and toxicity of ellipticine-based agents.
Peroxidase System: Peroxidases, including horseradish peroxidase (HRP), lactoperoxidase, myeloperoxidase, and cyclooxygenases, represent another significant pathway for the oxidation of 9-methoxyellipticine. upol.czscispace.com Unlike the multi-step reactions often seen with CYPs, peroxidases can catalyze a direct O-demethylation of 9-methoxyellipticine. researchgate.netresearchgate.netpsu.edu This reaction consumes one molecule of hydrogen peroxide and results in the formation of a highly reactive quinone-imine intermediate, with the concomitant release of methanol. researchgate.netresearchgate.net Experiments using H₂¹⁸O-enriched water have confirmed that the oxygen atom incorporated into the resulting carbonyl group of the quinone-imine originates from water. researchgate.net This peroxidase-catalyzed oxidation is a crucial bioactivation step, generating an electrophilic species capable of reacting with cellular nucleophiles. upol.czscispace.com
| Enzyme/System | Primary Reaction | Key Product(s) from Ellipticine/Derivatives | Metabolic Role |
|---|---|---|---|
| Cytochrome P450 1A1/2 | O-demethylation / Hydroxylation | 9-Hydroxyellipticine nih.gov | Detoxification scispace.com |
| Cytochrome P450 3A4 | Hydroxylation / N-oxidation | 13-Hydroxyellipticine, Ellipticine N²-oxide nih.gov | Bioactivation scispace.com |
| Peroxidases (HRP, MPO, etc.) | Oxidative O-demethylation | Quinone-imine intermediate researchgate.netpasseidireto.com | Bioactivation scispace.com |
Formation of Covalent DNA Adducts
A critical mechanism of action for ellipticine and its derivatives is the formation of stable, covalent adducts with DNA. upol.cznih.gov This covalent binding is distinct from the compound's ability to intercalate non-covalently between DNA base pairs. nih.gov The formation of these adducts is dependent on the prior metabolic activation of the parent compound into electrophilic intermediates. scispace.comnih.gov
The primary reactive metabolites responsible for DNA adduction are 12-hydroxyellipticine and 13-hydroxyellipticine, which are generated through CYP-mediated oxidation. scispace.comchemfaces.com These hydroxylated metabolites can be further activated to form highly unstable carbenium ions, specifically ellipticine-12-ylium and ellipticine-13-ylium. upol.cz These electrophilic species readily attack nucleophilic sites on DNA bases, with a preference for the N7 and C8 positions of guanine (B1146940) and the N3 and N7 positions of adenine. The major adducts identified in both in vitro and in vivo studies are deoxyguanosine adducts. upol.czscispace.com The formation of these covalent DNA adducts is considered a predominant mechanism of cytotoxicity in several cancer cell lines. nih.govchemfaces.com These adducts can block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. nih.gov
Role in Bioactivation and Detoxification
The oxidative metabolism of 9-methoxyellipticine is a dual-edged sword, leading to both detoxification and bioactivation. The specific metabolic route taken determines the ultimate biological outcome.
Detoxification: The primary detoxification pathway for 9-methoxyellipticine is its O-demethylation to 9-hydroxyellipticine, a reaction catalyzed mainly by CYP1A1/2. nih.govnih.gov 9-Hydroxyellipticine is generally considered a detoxification product because it is more water-soluble and can be readily conjugated (e.g., with glucuronic acid) and excreted from the body. scispace.comnih.gov While 9-hydroxyellipticine retains some biological activity, its formation represents a pathway that diverts the parent compound away from the more toxic bioactivation routes. scispace.com Another detoxification product identified from the metabolism of the parent ellipticine is 7-hydroxyellipticine. upol.czscispace.com
Bioactivation: Bioactivation refers to the metabolic conversion of a compound to a more reactive and toxic species. For ellipticines, this involves oxidation by CYP3A4 and peroxidases. scispace.com The generation of 12-hydroxyellipticine and 13-hydroxyellipticine by CYPs, and the formation of the quinone-imine intermediate by peroxidases, are the key bioactivation steps. upol.czscispace.comresearchgate.net These reactive metabolites are responsible for the formation of the covalent DNA adducts that drive the compound's potent antitumor effects. nih.govchemfaces.com Therefore, the pharmacological efficiency of 9-methoxyellipticine is highly dependent on the balance between detoxification and bioactivation pathways within target cancer cells. scispace.comchemfaces.com
| Pathway | Key Metabolite(s) | Enzymatic Driver(s) | Primary Consequence |
|---|---|---|---|
| Detoxification | 9-Hydroxyellipticine, 7-Hydroxyellipticine scispace.com | CYP1A1/2 nih.gov | Increased water solubility, facilitates excretion scispace.comnih.gov |
| Bioactivation | 12-Hydroxyellipticine, 13-Hydroxyellipticine scispace.com | CYP3A4 nih.gov | Formation of carbenium ions leading to DNA adducts upol.czscispace.com |
| Bioactivation | Quinone-imine intermediate researchgate.net | Peroxidases scispace.comresearchgate.net | Highly reactive electrophile, forms DNA adducts scispace.com |
Biological Activities and Pharmacological Investigations Preclinical
Anticancer Activity in In Vitro Models
Cytotoxicity against Various Cancer Cell Lines
9-Methoxyellipticine, a naturally occurring alkaloid, has demonstrated notable cytotoxic effects across a diverse range of human cancer cell lines in preclinical studies. caymanchem.comglpbio.compsu.edunih.gov Its activity has been observed in cell lines derived from various cancer types, including leukemia, breast cancer, and others.
The compound has shown inhibitory effects on the proliferation of several cancer cell lines. For instance, it has been reported to be active against MCF-7 (breast adenocarcinoma), L1210 (lymphocytic leukemia), K562 (chronic myelogenous leukemia), and HT29 (colon adenocarcinoma) cell lines. unibas.it Research has also documented its cytotoxicity against A549 (lung carcinoma) and HCT116 (colorectal carcinoma) cells.
Further investigations have highlighted the broad-spectrum anticancer potential of 9-methoxyellipticine. Studies have shown its effectiveness against U266 (multiple myeloma) and MGC803 (gastric cancer) cell lines. The National Cancer Institute (NCI) has screened 9-methoxyellipticine and its derivatives against a panel of 60 human cancer cell lines, revealing a wide pattern of activity. psu.edu
The cytotoxic activity of 9-methoxyellipticine is often evaluated by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The table below summarizes the reported cytotoxic activities of 9-methoxyellipticine against various cancer cell lines.
| Cell Line | Cancer Type | Reported Activity |
| MCF7 | Breast Adenocarcinoma | Active |
| L1210 | Lymphocytic Leukemia | Active |
| K562 | Chronic Myelogenous Leukemia | Active |
| U266 | Multiple Myeloma | Active |
| A549 | Lung Carcinoma | Active |
| HCT116 | Colorectal Carcinoma | Active |
| MGC803 | Gastric Cancer | Active |
| HT29 | Colon Adenocarcinoma | Active |
This table is based on findings from multiple preclinical studies.
Differential Sensitivity in Cancer Cell Lines
The cytotoxic activity of ellipticine (B1684216) derivatives, including 9-methoxyellipticine, can be influenced by the p53 tumor suppressor protein status of the cancer cells. psu.edunih.govresearchgate.net The p53 protein plays a critical role in regulating cell cycle and apoptosis, and its mutation is a common event in human cancers. nih.gov
Studies have shown that certain ellipticine compounds exhibit differential sensitivity between cancer cell lines with wild-type p53 and those with mutant p53. psu.edu Specifically, N2-alkyl-substituted ellipticiniums, a class of ellipticine derivatives, have been observed to be more potent on average against p53 mutant cells than against p53 wild-type cells in short-term assays. psu.edu This suggests a potential "p53-inverse" pattern of activity for these compounds. psu.edu
The differential response may be attributed to the varying roles of wild-type and mutant p53 in cellular processes. Wild-type p53 can induce cell cycle arrest or apoptosis in response to DNA damage, potentially making cells more sensitive to certain anticancer agents. researchgate.net Conversely, some mutant p53 proteins can acquire new functions that promote tumor growth and may alter the cellular response to chemotherapy. researchgate.netnih.govuni-marburg.de
This differential sensitivity highlights the importance of considering the genetic background of tumors when evaluating the potential efficacy of anticancer compounds like 9-methoxyellipticine and its analogs.
Activity in Drug-Resistant Cell Lines
9-Methoxyellipticine and its derivatives have shown potential in overcoming drug resistance in cancer cells. Multidrug resistance is a significant challenge in cancer therapy, where cancer cells become insensitive to a broad range of chemotherapeutic agents.
Some ellipticine derivatives have demonstrated the ability to inhibit the growth of doxorubicin-resistant colon cancer cell lines. This suggests that these compounds may have mechanisms of action that are distinct from or can bypass the resistance mechanisms developed against conventional drugs.
Furthermore, research has indicated that certain ellipticine analogs exhibit activity against multidrug-resistant human breast cancer cell lines. upol.cz The development of compounds that can effectively target and kill drug-resistant cancer cells is a critical area of oncology research.
Anticancer Activity in In Vivo Models
Tumor Growth Inhibition in Animal Models
Preclinical studies using animal models have provided evidence for the in vivo anticancer activity of 9-methoxyellipticine. caymanchem.comglpbio.com These studies are crucial for evaluating the potential therapeutic efficacy of a compound before any consideration for clinical trials.
In various rodent tumor models, 9-methoxyellipticine has been shown to increase survival. caymanchem.comglpbio.com This indicates that the compound can effectively inhibit tumor progression in a living organism. The National Cancer Institute's in vivo screening data has also provided information on the antitumor activity of ellipticine derivatives. google.com For instance, in studies with BDF1 mice, a significant percentage of animals survived the tumor model following treatment with an ellipticine derivative. google.com
These findings from animal models support the in vitro observations and suggest that 9-methoxyellipticine holds promise as an anticancer agent.
Efficacy in Specific Cancer Types
The in vivo anticancer efficacy of 9-methoxyellipticine and its derivatives has been investigated in various specific cancer types, demonstrating a broad spectrum of potential applications.
Leukemia: Early studies reported the activity of 9-methoxyellipticine against leukemia in animal models. unibas.it
Brain Tumors: Ellipticine derivatives have shown promise in the treatment of brain tumors. jscimedcentral.com One quaternized derivative, 9-methoxy-N2-methylellipticinium acetate, was found to be preferentially cytotoxic to human brain tumor cell lines in vitro and demonstrated efficacy in preclinical models. nih.gov
Breast Cancer: Ellipticine and its derivatives have been investigated for their potential against breast cancer. unibas.itjscimedcentral.comnih.govnih.govecancer.orgopenaccessjournals.com
Kidney Models: The antitumor activity of ellipticine derivatives has also been observed in models of kidney sarcoma. jscimedcentral.com More recently, 9-methoxyellipticine was investigated for its efficacy in a kidney infection mouse model, where it showed noteworthy reductions in bacterial colonization and associated inflammation. mdpi.comresearchgate.net
The table below summarizes the preclinical in vivo efficacy of 9-methoxyellipticine and its derivatives in different cancer models.
| Cancer Type | Animal Model | Reported Efficacy |
| Leukemia | Rodent models | Increased survival |
| Brain Tumors | Mouse xenograft models | Tumor growth inhibition |
| Breast Cancer | Rodent models | Antitumor activity |
| Kidney Sarcoma | Animal models | Antitumor activity |
| Kidney Infection | Mouse model | Reduced bacterial load and inflammation |
This table is based on findings from multiple preclinical studies.
Antibacterial Activity
9-Methoxyellipticine, a naturally occurring carbazole (B46965) alkaloid, has demonstrated notable antibacterial properties against a range of pathogenic bacteria. researchgate.netmdpi.com Its efficacy has been particularly highlighted against multidrug-resistant (MDR) strains, which pose a significant threat to global health. researchgate.netnih.gov
In vitro studies have shown that 9-methoxyellipticine exhibits significant antibacterial activity against multidrug-resistant Gram-negative bacteria. researchgate.netmdpi.com Specifically, its effects have been evaluated against MDR Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157). researchgate.netdntb.gov.ua
Against a gentamycin-resistant strain of MDR K. pneumoniae, 9-methoxyellipticine alone produced a substantial inhibition zone of 21 ± 0.577 mm. mdpi.com For STEC O157, the inhibition zone was 18 ± 1 mm. mdpi.com The minimum inhibitory concentration (MIC) values were determined to be 256 µg/mL for MDR K. pneumoniae and 512 µg/mL for E. coli STEC O157. mdpi.com These findings underscore the compound's potential as an alternative agent against nosocomial infections caused by these MDR pathogens. mdpi.comdntb.gov.ua
Table 1: In Vitro Antibacterial Activity of 9-Methoxyellipticine against Gram-Negative Bacteria
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| **MDR *Klebsiella pneumoniae*** | 21 ± 0.577 | 256 |
| ***E. coli* STEC O157** | 18 ± 1 | 512 |
Data sourced from a 2023 study on the antibacterial activity of 9-methoxyellipticine. mdpi.com
The antibacterial activity of 9-methoxyellipticine against Gram-positive bacteria appears to be less potent compared to its effects on Gram-negative strains. researchgate.netmdpi.com In studies involving Methicillin-resistant Staphylococcus aureus (MRSA) and MDR Bacillus cereus, 9-methoxyellipticine by itself was found to be largely ineffective, with inhibition zones of 3 ± 1.00 mm and 5 ± 0.577 mm, respectively. mdpi.com The MIC for both MRSA and B. cereus was reported to be higher than 2048 μg/mL, indicating weak activity against these Gram-positive bacteria. mdpi.com
A significant finding in the pharmacological investigation of 9-methoxyellipticine is its ability to act synergistically with commercial antibiotics, enhancing their efficacy against MDR bacteria. researchgate.netmdpi.com This synergistic relationship has been observed against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, the combination of 9-methoxyellipticine with antibiotics like penicillin and vancomycin (B549263) has shown promising results in overcoming resistance in microorganisms. mdpi.comresearchgate.net This suggests that 9-methoxyellipticine could potentially be used to restore the effectiveness of existing antibiotics against resistant bacterial strains. nih.gov
The antibacterial action of 9-methoxyellipticine, a carbazole derivative, is thought to be multifactorial. mdpi.com One proposed mechanism involves increasing the permeability of the bacterial cell membrane. mdpi.com This disruption of the membrane integrity could be achieved by inhibiting specific enzymatic processes, which in turn allows for increased access of free radicals, ultimately damaging the bacterial cells. mdpi.com Another primary mechanism is believed to be its interaction with bacterial DNA. mdpi.com By intercalating into the DNA, it can inhibit essential cellular processes like DNA replication and protein synthesis. bioaustralis.combioaustralis.com This dual-action potential makes carbazole derivatives like 9-methoxyellipticine promising candidates for developing new antibacterial drugs to combat multidrug resistance. mdpi.com
Other Reported Biological Activities
Beyond its antibacterial properties, 9-methoxyellipticine and its derivatives have been investigated for a range of other biological activities.
Antiviral Activity: There is evidence suggesting that 9-methoxyellipticine may possess antiviral properties, although this area requires more extensive research to fully understand its potential. ontosight.ai Some derivatives of ellipticine have shown strong antiviral activities and have been screened in clinical anti-Aids treatments. theferns.info
Immunomodulatory Activity: Studies have indicated that ellipticine derivatives can have immunomodulatory effects. dntb.gov.ua For instance, one study reported that a novel water-soluble derivative of ellipticine demonstrated immunomodulatory activity in human peripheral blood mononuclear cells (PBMC), increasing the production of IL-6 while inhibiting IL-8 expression. dntb.gov.ua
Antioxidant Activity: 9-methoxyellipticine has been shown to possess potent antioxidant properties. researchgate.netacgpubs.org In DPPH and FRAP assays, it displayed significant antioxidant potential. bioaustralis.combioaustralis.com This activity is valuable as antioxidant therapy can play a role in the early stages of neoplastic progression. acgpubs.org
Anti-inflammatory Activity: The anti-inflammatory properties of 9-methoxyellipticine have also been reported. acgpubs.org Ellipticine and 9-methoxyellipticine were found to be active in a pro-inflammatory gene down-regulation assay. acgpubs.org Furthermore, extracts containing 9-methoxyellipticine were active in the carrageenan-induced rat paw edema assay, a common model for studying acute inflammation. bioaustralis.combioaustralis.com
Pharmacokinetics, Metabolism, and Toxicology Preclinical
Metabolic Pathways and metabolite Identification
The metabolic fate of 9-methoxyellipticine is a critical determinant of its pharmacological activity and toxicity profile. Preclinical studies have focused on its biotransformation, identifying key enzymatic pathways and the resulting metabolites.
The primary metabolic pathway for 9-methoxyellipticine is O-demethylation. This reaction is catalyzed by peroxidases in the presence of hydrogen peroxide (H₂O₂). This biotransformation is not a simple demethylation but rather an oxidative demethoxylation. In this process, the methoxy (B1213986) group is eliminated as methanol, and an oxygen atom from water is incorporated into the resulting metabolite.
This enzymatic reaction leads directly to the formation of a highly reactive electrophilic quinone-imine derivative. nih.govscholaris.ca The peroxidase-catalyzed O-demethylation of 9-methoxyellipticine exhibits Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction. The affinity of 9-methoxyellipticine for peroxidase is significant, with a Michaelis constant (Km) of approximately 10 µM. scholaris.ca However, the rate of transformation to the quinone-imine is considerably slower compared to the oxidation of the corresponding hydroxylated ellipticine (B1684216) compounds. scholaris.ca
Table 1: Enzymatic Biotransformation of 9-Methoxyellipticine
| Parameter | Description | Source |
|---|---|---|
| Reaction | O-demethylation (Oxidative Demethoxylation) | nih.govscholaris.ca |
| Enzyme System | Peroxidase / H₂O₂ | nih.govscholaris.ca |
| Products | Quinone-imine, Methanol | nih.govscholaris.ca |
| Enzyme Affinity (Km) | ~10 µM | scholaris.ca |
The metabolism of 9-methoxyellipticine can lead to both bioactivation and detoxification. The formation of the electrophilic quinone-imine via O-demethylation is considered an activation pathway. nih.govscholaris.ca This reactive metabolite is capable of forming covalent bonds with macromolecules, which is believed to contribute to the compound's cytotoxic and genotoxic effects.
Conversely, the initial product of O-demethylation, 9-hydroxyellipticine, is regarded as a detoxication metabolite. scispace.com This is analogous to the metabolism of the parent compound, ellipticine, where 9-hydroxyellipticine is a major metabolite excreted in urine, primarily as conjugates. scispace.com Therefore, the metabolic process involves a balance between the formation of the less reactive 9-hydroxyellipticine (detoxification) and its subsequent oxidation to the highly reactive quinone-imine (activation). The pharmacological and toxicological outcomes of 9-methoxyellipticine administration are dependent on the balance within these metabolic pathways in target tissues. scispace.comnih.gov
Pharmacological Efficacy and Genotoxic Side Effects
9-Methoxyellipticine has demonstrated significant anticancer activity in various preclinical models. caymanchem.com It has been shown to increase survival in rodent tumor models. caymanchem.com The compound exerts its effects through multiple mechanisms, including the inhibition of the wild-type c-Kit tyrosine kinase and its activating mutant, c-Kit D816V, with IC₅₀ values of 0.8 and 0.6 µM, respectively. caymanchem.com This inhibition translates to antiproliferative activity, as seen in Ba/F3 cells, where 9-methoxyellipticine inhibited proliferation with IC₅₀ values of 0.5 µM (in the presence of c-Kit ligand SCF) and 0.3 µM (in cells expressing the c-Kit D816V mutant). caymanchem.com The lactate salt of 9-methoxyellipticine has also shown efficacy, inducing remission in preclinical models of acute myeloid leukemia (AML). nih.gov
The pharmacological efficacy of ellipticines is intrinsically linked to their potential for genotoxicity. nih.gov These genotoxic effects are largely dependent on the enzymatic activation of the compound within the target tissue. nih.gov The parent compound, ellipticine, is known to be mutagenic in various test systems, including Salmonella typhimurium and mammalian cells. scispace.com A key mechanism underlying its antineoplastic and genotoxic action is the formation of covalent DNA adducts following metabolic activation by cytochrome P450 and peroxidase enzymes. scispace.com
Table 2: In Vitro Efficacy of 9-Methoxyellipticine
| Target / Cell Line | Measurement | Value | Source |
|---|---|---|---|
| c-Kit (wild-type) | IC₅₀ | 0.8 µM | caymanchem.com |
| c-Kit (D816V mutant) | IC₅₀ | 0.6 µM | caymanchem.com |
| Ba/F3 cells (+SCF) | IC₅₀ | 0.5 µM | caymanchem.com |
| Ba/F3 cells (c-Kit D816V) | IC₅₀ | 0.3 µM | caymanchem.com |
Toxicology Studies in Preclinical Models
Preclinical toxicology studies of the parent compound, ellipticine, have highlighted hemolysis as a significant dose-limiting toxicity in dogs and monkeys. nih.gov This hemolytic activity has been directly correlated with the lipophilic properties and cellular uptake of ellipticine and its derivatives, including 9-methoxyellipticine. nih.gov While specific toxicology studies focusing solely on 9-methoxyellipticine are not extensively detailed in the reviewed literature, the data on ellipticine provides a relevant toxicological context. The interest in ellipticine derivatives for clinical use stems from their high efficacy against several cancers and what has been described as "limited toxic side effects" in some contexts, with a notable lack of hematological toxicity for the parent compound itself, apart from the issue of hemolysis. scispace.com However, side effects and efficacy concerns did lead to the discontinuation of clinical trials for other derivatives like Celiptium (9-hydroxy-N-methylellipticinium acetate).
Challenges and Future Directions in 9 Methoxyellipticine Research
Overcoming Limitations (e.g., Solubility, Systemic Toxicity, Bioavailability)
The low bioavailability of these compounds is another significant challenge. mdpi.com High clearance rates in the presence of human liver microsomes contribute to this problem, reducing the concentration of the drug that reaches target tissues. mdpi.com Overcoming these limitations is a key focus of current research. nih.gov Strategies being explored include the development of more soluble analogues and innovative drug delivery systems. researchgate.netresearchgate.net
Development of Novel Analogues with Improved Therapeutic Indices
To address the limitations of 9-methoxyellipticine, researchers are actively developing novel analogues with improved therapeutic indices. rsc.orgmdpi.com The goal is to synthesize compounds that retain or enhance the anticancer activity while reducing toxicity and improving pharmacokinetic properties like solubility and bioavailability. ucc.ienih.gov
Structure-activity relationship (SAR) studies are instrumental in the rational design of new 9-methoxyellipticine analogues. scilit.com These studies have revealed that modifications at specific positions of the ellipticine (B1684216) scaffold can significantly impact biological activity. For example, hydroxylation at the C-9 position has been shown to increase cytostatic activity compared to the 9-methoxy derivatives, likely due to a greater affinity for DNA. mdpi.com
The introduction of different substituents can influence the compound's ability to intercalate into DNA and inhibit key enzymes like topoisomerase II. nih.gov For instance, the length of an alkylamino chain at position 1 can affect the DNA binding and unwinding characteristics. nih.gov SAR studies guide the synthesis of new derivatives with potentially enhanced efficacy and reduced side effects. ucc.ie
Targeted delivery systems offer a promising approach to improve the therapeutic index of 9-methoxyellipticine by increasing its concentration at the tumor site while minimizing exposure to healthy tissues. researchgate.net Various nanocarriers, such as solid lipid nanoparticles, have been investigated to encapsulate hydrophobic drugs like ellipticine derivatives, thereby improving their solubility, bioavailability, and pharmacokinetic profile. informaticsjournals.co.in
Self-assembling peptide-based nanoparticles have also been shown to enhance the cellular delivery and activity of ellipticine. These systems can facilitate rapid uptake of the drug by cancer cells. The development of such targeted delivery systems could help overcome the toxicity issues that have limited the clinical success of ellipticine and its derivatives.
Exploration of Combination Therapies
Combining 9-methoxyellipticine with other anticancer agents is a strategy being explored to enhance its therapeutic efficacy and potentially overcome drug resistance. upol.cz Research has shown that combining ellipticine with agents like 5-fluorouracil (B62378) can lead to increased cancer cell death compared to treatment with either drug alone. ucc.ie
Furthermore, ellipticine has been found to sensitize chemoresistant cells to other drugs, such as doxorubicin. ucc.ie In the context of infections, 9-methoxyellipticine has shown synergistic effects when combined with antibiotics like vancomycin (B549263) against multidrug-resistant bacteria. mdpi.comresearchgate.net These findings suggest that combination therapies could be a valuable approach for the clinical application of 9-methoxyellipticine in treating both cancer and infectious diseases.
Investigation of Resistance Mechanisms
Understanding the mechanisms by which cancer cells develop resistance to 9-methoxyellipticine is crucial for developing strategies to circumvent this issue. While specific research on resistance to 9-methoxyellipticine is limited, studies on related compounds provide some insights. For example, the expression of certain genes, like CKS1B, has been associated with resistance to high-dose therapies in multiple myeloma and has been used to identify potential new antimyeloma agents, including an ellipticine analogue. aacrjournals.org
The bone marrow microenvironment can also protect myeloma cells from the effects of chemotherapeutic agents. google.com Further investigation into the specific molecular pathways that contribute to resistance to 9-methoxyellipticine is needed to develop more effective and durable treatment strategies.
Discovery of Novel Cellular Targets
While DNA intercalation and inhibition of topoisomerase II are well-established mechanisms of action for ellipticine and its derivatives, the discovery of novel cellular targets could open up new therapeutic avenues. researchgate.netontosight.aiscispace.com Recent research has revealed that ellipticines can also inhibit various kinases, interact with the p53 tumor suppressor protein, and undergo bio-oxidation to form DNA adducts. ucc.ieucc.ie
For example, certain ellipticine derivatives have been found to inhibit c-Kit kinase, a target in some types of cancer. ucc.ieglpbio.com The ability of 9-hydroxyellipticine to induce apoptosis in cells with mutant p53 suggests a potential role in restoring wild-type p53 function. ucc.ie Continued exploration for new cellular targets will provide a more comprehensive understanding of 9-methoxyellipticine's biological activities and may lead to the development of more targeted and effective cancer therapies. mdpi.com
Advanced Preclinical and Translational Research for Clinical Development
The progression of 9-methoxyellipticine from a promising laboratory compound to a clinically viable therapeutic agent is contingent upon rigorous advanced preclinical and translational research. This phase of investigation aims to build upon early discoveries, providing a comprehensive understanding of the compound's behavior in complex biological systems and establishing a solid foundation for human trials. Key areas of focus include demonstrating in vivo efficacy in relevant disease models, elucidating pharmacokinetic and pharmacodynamic profiles, and developing sophisticated drug delivery systems to enhance therapeutic potential and mitigate toxicity.
In Vivo Efficacy and Mechanism of Action Studies
While in vitro studies provide valuable initial data, demonstrating the efficacy of 9-methoxyellipticine in living organisms is a critical step. Preclinical animal models that mimic human diseases are essential for evaluating the compound's therapeutic potential in a more complex physiological environment.
Recent research has explored the in vivo antibacterial properties of 9-methoxyellipticine. In mouse models of lung pneumonia and kidney infection caused by multidrug-resistant Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC), 9-methoxyellipticine demonstrated significant efficacy. researchgate.netmdpi.compsu.eduresearchgate.net Treatment led to noteworthy reductions in bacterial shedding and colonization. researchgate.netmdpi.compsu.eduresearchgate.net Furthermore, it was observed to reduce pro-inflammatory factors and immunoglobulin levels, suggesting an immunomodulatory effect. researchgate.netmdpi.compsu.eduresearchgate.net Histopathological analysis of the lungs in treated mice revealed a reduction in lesions such as inflammatory cell infiltration, alveolar interstitial congestion, and edema. researchgate.netmdpi.comresearchgate.net
Pharmacokinetic and Pharmacodynamic (PK/PD) Investigations
Pharmacokinetics (PK) describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) relates the drug concentration to its effect. researchgate.netalimentiv.comscribd.com A thorough understanding of the PK/PD relationship is fundamental for translating preclinical findings into effective clinical outcomes.
For 9-methoxyellipticine, it has been suggested that structural modifications could improve its pharmacokinetic and pharmacodynamic properties. mdpi.com Early studies in rats indicated that 9-methoxyellipticine is metabolized, in part, via O-demethylation to 9-hydroxyellipticine, which is then partially excreted as a glucuronide. upol.cz However, detailed PK/PD modeling for 9-methoxyellipticine is an area that requires more in-depth research to optimize dosing regimens and predict clinical responses. The goal of such modeling is to establish a clear link between the dose administered, the resulting concentration in the body over time, and the observed therapeutic effect. researchgate.netalimentiv.comscribd.com
Development of Advanced Drug Delivery Systems
A significant hurdle in the clinical development of ellipticine and its derivatives, including 9-methoxyellipticine, has been their poor aqueous solubility and associated toxicities. researchgate.netnih.govnih.govresearchgate.net Advanced drug delivery systems offer a promising strategy to overcome these limitations. nih.govresearchgate.net These systems are designed to encapsulate the drug, improve its solubility, alter its pharmacokinetic profile, and potentially target it to the site of disease, thereby enhancing efficacy and reducing side effects.
The development of nanocarriers for ellipticine delivery is an active area of research. nih.gov Polymeric micelles are one such system that has been explored. For instance, biodegradable polymers like poly(ethylene oxide)-b-polycaprolactone (PEO-b-PCL) have been used to create micelles that can be loaded with ellipticine. researchgate.net These formulations can improve the drug's solubility and provide a controlled release profile. researchgate.netcore.ac.uk In one study, ellipticine-loaded PEO-b-PCL micelles showed a release of approximately 32% of the drug over 24 hours in a phosphate-buffered saline solution, which increased to 60% in the presence of serum protein, indicating the potential for drug release in a biological environment. core.ac.uk
Another innovative approach involves the use of self-assembling peptides. The peptide EAK16-II, for example, can encapsulate ellipticine into nanoparticles. nih.gov These peptide-drug complexes have been shown to be more effective than ellipticine alone in in vitro studies using a human lung carcinoma cell line. nih.gov In vivo studies in a mouse tumor model also demonstrated higher antitumor activity and lower cytotoxicity for the EAK16-II-ellipticine complexes compared to the free drug. nih.gov These findings highlight the potential of advanced drug delivery systems to revitalize the clinical prospects of potent compounds like 9-methoxyellipticine. nih.govnih.govresearchgate.net
Research Findings on In Vivo Efficacy of 9-Methoxyellipticine and its Derivatives
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| 9-Methoxyellipticine | Mouse | Lung pneumonia and kidney infection (K. pneumoniae, STEC) | Reduced bacterial load, decreased inflammation, and lessened tissue damage. | researchgate.netmdpi.compsu.eduresearchgate.net |
| NSC 69178 (9-Methoxyellipticine) | BDF1 Mice | Tumor Model (Myeloma) | High survival rate of animals in the tumor model. | google.com |
| Ellipticine (Parent Compound) | Mouse | Human Lung Carcinoma (A549) Xenograft | Encapsulation in EAK16-II peptide nanoparticles led to significant tumor growth inhibition and reduced side effects compared to free drug. | nih.gov |
Q & A
Q. What are the established synthetic routes for 9-Methoxyellipticine, and what are their key challenges?
9-Methoxyellipticine is synthesized via multi-step organic reactions, including cyclization and functionalization of pyrido[4,3-b]carbazole scaffolds. Key methods include:
- Scheme-based synthesis : Benzotriazole intermediates or aryl triazenes are used to construct the carbazole core, followed by methoxylation at position 9 .
- Challenges : Low yields due to steric hindrance during cyclization, purification difficulties (requiring column chromatography or HPLC), and regioselectivity issues in methoxy group introduction .
Q. What experimental methodologies confirm 9-Methoxyellipticine’s DNA intercalation mechanism?
- UV-Vis and fluorescence spectroscopy : Detect hypochromism and bathochromic shifts upon DNA binding, confirming intercalation .
- Molecular docking : Predict binding affinity to DNA grooves, validated by IC50 values (e.g., 0.5–0.8 µM against c-Kit mutants) .
- Competitive assays : Displacement of ethidium bromide from DNA confirms intercalative binding .
Q. How is 9-Methoxyellipticine isolated from natural sources, and what purity criteria are required for research use?
- Extraction : From Ochrosia species (e.g., O. elliptica or O. moorei) using dichloromethane or methanol, followed by chromatographic separation (TLC, HPLC) .
- Purity standards : >98% purity (validated by NMR, LC-MS) is required for reproducibility in biological assays .
Advanced Research Questions
Q. How do researchers address contradictory cytotoxicity data across cancer cell lines?
Discrepancies in IC50 values (e.g., 0.11–29.63 µg/mL in Ochrosia elliptica extracts) arise from:
- Cell line specificity : Variability in drug uptake (e.g., Ba/F3 vs. MCF-7 cells) .
- Protocol differences : Incubation time (24–72 hr) and assay type (MTT vs. SRB) affect results .
- Standardization : Normalize data using reference compounds (e.g., doxorubicin) and report µM units for cross-study comparisons .
Q. What considerations are critical when designing combination therapy studies with 9-Methoxyellipticine and antibiotics?
- Synergy testing : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against MDR bacteria (e.g., K. pneumoniae) .
- Dose optimization : Sub-therapeutic doses of 9-Methoxyellipticine (0.3 µM) combined with β-lactams reduce resistance development .
- In vivo validation : Use murine sepsis models to assess survival rates and histopathological recovery .
Q. What structural modifications improve 9-Methoxyellipticine’s pharmacokinetics, and how are these evaluated?
Q. How do researchers reconcile discrepancies between in vitro and in vivo antibacterial efficacy?
- Bioavailability limitations : Poor oral absorption (logP >3) necessitates nanoparticle encapsulation for improved delivery .
- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) in serum .
- Infection models : Prioritize Galleria mellonella or murine UTI models for translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
